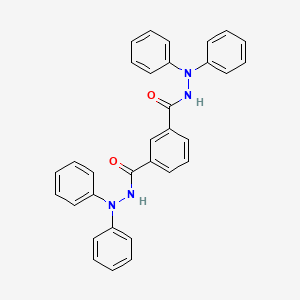

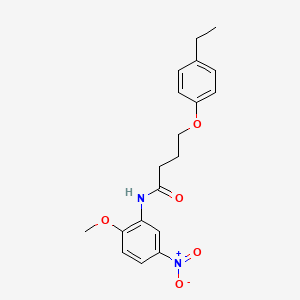

N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide

Übersicht

Beschreibung

N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide, also known as H2TPI, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a fluorescent molecule that can be synthesized through several methods, and its properties make it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

Selective Sensing and Molecular Logic Gates

A study by Sanyog Sharma et al. introduced a hydrazone-based compound that exhibits selective and sensitive detection of Al(III) ions through fluorescence enhancement. This compound, after forming an ensemble with Al(III), further demonstrates potential in selectively detecting picric acid, an explosive compound, via fluorescence quenching. The reversibility of its interaction with Al(III) and picric acid underpins its application in constructing a molecular logic gate, highlighting a novel approach to sensing and logic gate design in chemical sensors (Sharma et al., 2019).

Ion Recognition and Microsensor Development

Faridbod et al. documented the selective behavior of a hydrazone derivative towards erbium(III) ions over a range of lanthanide and other metal ions. This specificity was utilized in developing an Er(III) microelectrode, demonstrating the compound's potential in ion recognition and microsensor applications for selective ion detection (Faridbod et al., 2007).

Anion Recognition and Sensing

A. Jain et al. explored the use of novel hydrogen bonding diamide receptors for selective carbonate ion recognition. These receptors, incorporated into polyvinyl chloride (PVC) based membranes, showed promise as CO3^2− selective sensors. This work underscores the utility of such compounds in developing selective ion sensors, particularly for environmental monitoring (Jain et al., 2006).

Catalysis and Oxidation Reactions

Research by Manas Sutradhar et al. highlighted the catalytic capabilities of complexes derived from bis(2-hydroxybenzylidene)isophthalohydrazide in the solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes under mild conditions. The findings reveal the potential of these complexes in catalyzing efficient and selective oxidation reactions, contributing to the field of green chemistry (Sutradhar et al., 2018).

Antimicrobial and DNA-Binding Activities

A study by S. Y. Ebrahimipour et al. synthesized oxido-vanadium(V) complexes with a hydrazone derivative and evaluated their antimicrobial activity against E. coli and S. aureus. The complexes exhibited significant antibacterial activities, and molecular docking studies suggested their potential as antimicrobial agents. This research opens pathways for developing new antimicrobial agents based on metal complexes and hydrazone derivatives (Ebrahimipour et al., 2016).

Eigenschaften

IUPAC Name |

1-N',1-N',3-N',3-N'-tetraphenylbenzene-1,3-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c37-31(33-35(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(38)34-36(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H,(H,33,37)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRLZCMTYHRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NN(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B4576125.png)

![1-(2-fluorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4576132.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4576157.png)

![3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B4576166.png)

![2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4576173.png)

![2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4576203.png)

![methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576209.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4576212.png)

![methyl 4-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4576220.png)

![3-{[5-(2,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4576227.png)